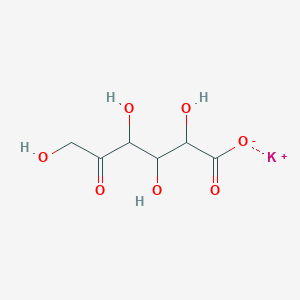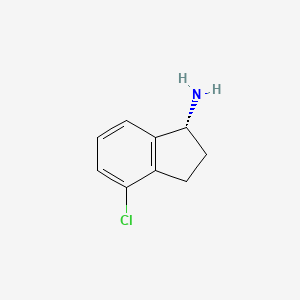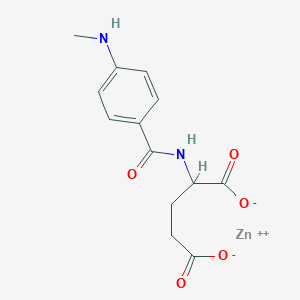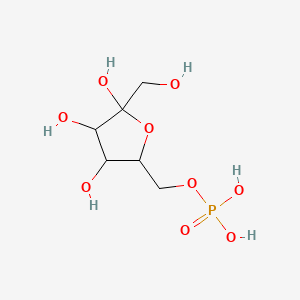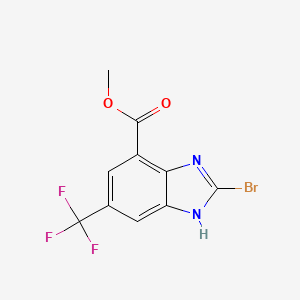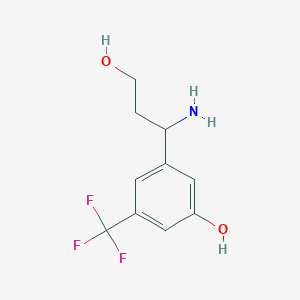![molecular formula C18H22N2O2 B12287827 N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide involves multiple steps. One of the key steps includes the reaction of 2-aminothiazol-4-yl with N-[4-[2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide monohydrochloride . The process involves the formation of amino groups from compounds containing hydroxy groups or etherified or esterified hydroxy groups .
Industrial Production Methods
The industrial production of this compound involves an improved process that ensures high yield and purity. The process includes the preparation of intermediate ®-1-phenyl-2-[(2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, which is crucial for the synthesis of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Major Products
The major products formed from these reactions include various intermediates and polymorphs of the compound .
Scientific Research Applications
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in relation to its beta-3 adrenergic agonist activity.
Industry: The compound is used in the pharmaceutical industry for the production of medications.
Mechanism of Action
The mechanism of action of N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide involves its activity as a beta-3 adrenergic agonist. It binds to beta-3 adrenergic receptors, leading to the relaxation of the detrusor muscle in the bladder. This results in increased bladder capacity and reduced symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The compound itself is a beta-3 adrenergic agonist.
Other Beta-3 Adrenergic Agonists: Compounds such as solabegron and vibegron also act on beta-3 adrenergic receptors.
Uniqueness
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide is unique due to its specific binding affinity and efficacy in treating overactive bladder. Its improved synthesis process ensures high purity and yield, making it a preferred choice in pharmaceutical applications .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21) |
InChI Key |
YEOINTNYDAYENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)
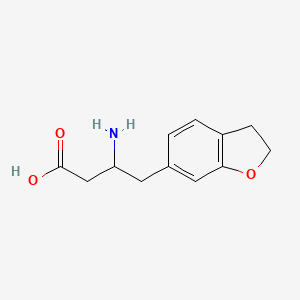
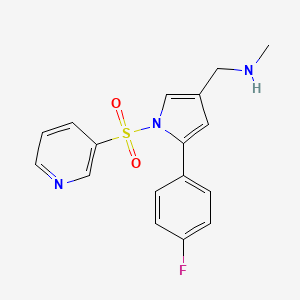
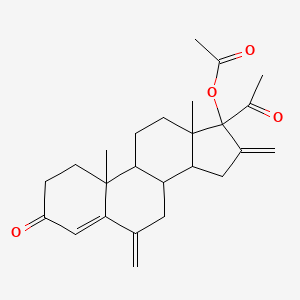
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)
